2-(Oxolan-3-yloxy)quinoline
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Overview
Description
2-(Oxolan-3-yloxy)quinoline is a heterocyclic compound that combines the structural features of quinoline and oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with oxolane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxolane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reaction. Additionally, green chemistry approaches, including the use of microwave irradiation and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-3-yloxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
2-(Oxolan-3-yloxy)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of dyes, pigments, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yloxy)quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .
Comparison with Similar Compounds
Quinoline: A parent compound with broad applications in medicinal chemistry.
Oxolane (Tetrahydrofuran): A solvent and intermediate in organic synthesis.
Quinoxaline: Another nitrogen-containing heterocyclic compound with significant biological activity .
Uniqueness: 2-(Oxolan-3-yloxy)quinoline is unique due to its combined structural features of quinoline and oxolane, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(oxolan-3-yloxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-6-13(14-12)16-11-7-8-15-9-11/h1-6,11H,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSXBDTEXXSEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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